
(R)-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a chroman ring system substituted with amino, bromo, and difluoroacetate groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Chroman Ring: This involves cyclization reactions under acidic or basic conditions.
Introduction of the Bromo Group: Bromination reactions using reagents like N-bromosuccinimide (NBS) are common.
Amino Group Addition: Amination reactions using ammonia or amines under controlled conditions.
Difluoroacetate Ester Formation: This step involves esterification reactions using difluoroacetic acid and ethanol in the presence of catalysts.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitro or oxo derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or the difluoroacetate group to a simpler ester.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles like hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products
Oxidation: Nitro or oxo derivatives.
Reduction: Dehalogenated or simplified ester derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s potential as a biochemical probe is explored. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor or modulator of certain biological targets, making it a candidate for drug development.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-Ethyl 2-(4-amino-6-chloro-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride
- ®-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrobromide
- ®-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate sulfate
Uniqueness
The uniqueness of ®-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromo and difluoroacetate groups, along with the chroman ring system, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H19BrClF2NO3 |
|---|---|
Peso molecular |
414.67 g/mol |
Nombre IUPAC |
ethyl 2-[(4R)-4-amino-6-bromo-2,2-dimethyl-3H-chromen-4-yl]-2,2-difluoroacetate;hydrochloride |
InChI |
InChI=1S/C15H18BrF2NO3.ClH/c1-4-21-12(20)15(17,18)14(19)8-13(2,3)22-11-6-5-9(16)7-10(11)14;/h5-7H,4,8,19H2,1-3H3;1H/t14-;/m1./s1 |
Clave InChI |
PDCXVXNXLOXLSM-PFEQFJNWSA-N |
SMILES isomérico |
CCOC(=O)C([C@]1(CC(OC2=C1C=C(C=C2)Br)(C)C)N)(F)F.Cl |
SMILES canónico |
CCOC(=O)C(C1(CC(OC2=C1C=C(C=C2)Br)(C)C)N)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


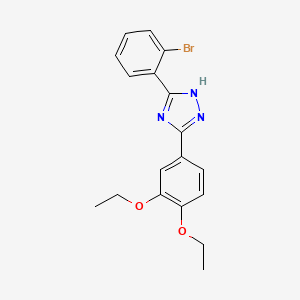

![Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796349.png)

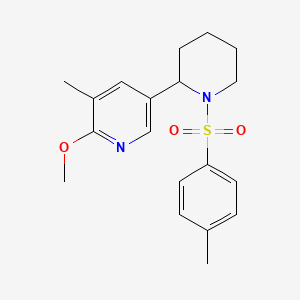
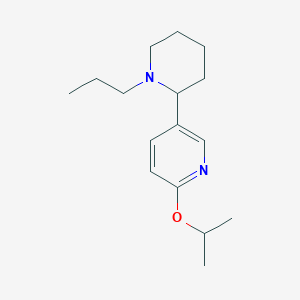

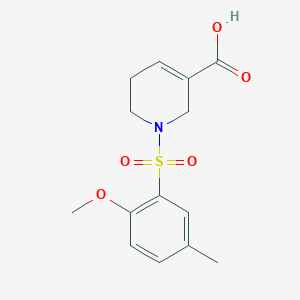

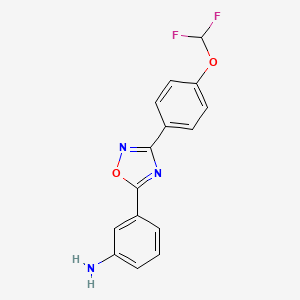
![2-(2-Bromophenyl)-5-((3,5-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11796399.png)
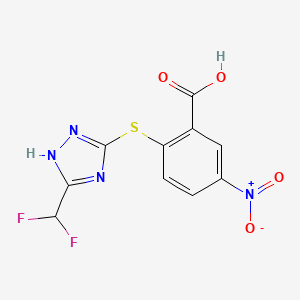
![2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11796426.png)
![(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11796428.png)
